3-(2,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and piperazine.
Formation of Intermediate: The piperazine ring is functionalized with the 2,4-dichlorobenzyl group through a nucleophilic substitution reaction.
Carboxylation: The intermediate is then carboxylated to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid is esterified with tert-butyl alcohol to form the desired ester.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine
Drug Development: Piperazine derivatives are often explored for their potential as therapeutic agents in treating various diseases, including neurological disorders and infections.
Industry
Chemical Industry: The compound may find applications in the chemical industry as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: A similar compound with a methyl ester group instead of a tert-butyl ester.
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER: Another similar compound with an ethyl ester group.
Uniqueness
The uniqueness of ®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its specific ester group, which may influence its pharmacokinetic properties, such as solubility, stability, and bioavailability.
Conclusion
®-3-(2,4-DICHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C16H22Cl2N2O2 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-7-6-19-13(10-20)8-11-4-5-12(17)9-14(11)18/h4-5,9,13,19H,6-8,10H2,1-3H3 |
InChI Key |
MTFMIUHJTVVCRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.